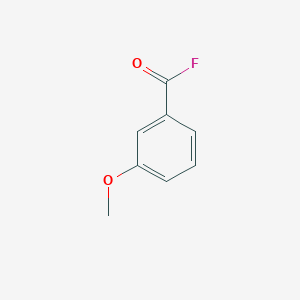

3-Methoxybenzoyl fluoride

Description

Significance of Fluorinated Organic Compounds in Advanced Synthetic Methodologies and Material Science

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical science. numberanalytics.com Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physical, chemical, and biological characteristics of a compound. numberanalytics.comwikipedia.org This has profound implications in various fields.

In pharmaceuticals and agrochemicals , fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.combeilstein-journals.org This often leads to drugs with improved efficacy and agrochemicals with enhanced potency. numberanalytics.combeilstein-journals.org

In material science , the incorporation of fluorine can lead to materials with desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. wikipedia.orgmdpi.com Fluoropolymers, for instance, are known for their non-stick surfaces and resistance to harsh environments. wikipedia.org The distinctive solubility of highly fluorinated compounds has also given rise to "fluorous chemistry," a technique that simplifies product purification in organic synthesis. wikipedia.org

The development of new and selective fluorinating agents has been a major driving force in the advancement of organofluorine chemistry. beilstein-journals.org While elemental fluorine is highly reactive and requires specialized handling, a variety of milder and more selective reagents have been developed, making the synthesis of complex fluorinated molecules more accessible. beilstein-journals.org

Evolution of Acyl Fluoride (B91410) Synthesis and Reactivity Paradigms

Historically, the synthesis of acyl fluorides was often challenging, limiting their widespread use. However, recent decades have seen the development of numerous practical and efficient methods for their preparation, inspiring greater interest in these compounds. researchgate.net The primary strategies for synthesizing acyl fluorides fall into two main categories: nucleophilic fluorination of carboxylic acid derivatives and radical fluorination. researchgate.netthieme-connect.com

Nucleophilic fluorination is the most common approach and often starts directly from carboxylic acids, avoiding the need for pre-functionalization. researchgate.net A variety of reagents have been developed for this purpose, including:

α-Fluoroamine reagents: Such as cyanuric fluoride. cas.cn

Sulfur-based reagents: Including DAST, Deoxo-Fluor, and thionyl fluoride (SOF₂). cas.cnnih.gov The ex situ generation of thionyl fluoride from inexpensive commodity chemicals has recently emerged as a rapid and efficient method. nih.gov

Phosphorus-based reagents . thieme-connect.com

All-carbon-based reagents: Such as 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), which offers a bench-stable option for deoxyfluorination under neutral conditions. cas.cn

These advancements have made a wide range of acyl fluorides readily accessible. paris-saclay.fr

The reactivity of acyl fluorides is characterized by their utility as versatile acylating agents. They are more stable than other acyl halides but can be activated to react with various nucleophiles. researchgate.net This controlled reactivity is advantageous in complex syntheses, such as peptide bond formation, where they can be generated in situ from amino acids and coupled with amines in a one-pot protocol. researchgate.netnih.gov Furthermore, acyl fluorides are increasingly used in transition-metal-catalyzed reactions, not only as acylating agents but also as sources of fluoride or aryl groups. cas.cn

Overview of Current Research Landscape Pertaining to 3-Methoxybenzoyl Fluoride

3-Methoxybenzoyl fluoride is an aromatic acyl fluoride that has found utility as a reagent and intermediate in organic synthesis. Its physical and chemical properties are well-documented.

Physical and Spectroscopic Data for 3-Methoxybenzoyl Fluoride

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol nih.gov |

| Appearance | Colorless oil paris-saclay.fr |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.67 (d, J = 7.6 Hz, 1H), 7.55 (s, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.26 (dd, J = 8.3, 2.6 Hz, 1H), 3.89 (s, 3H) rsc.org |

| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 159.9, 157.3 (d, J = 344.6 Hz), 130.1, 126.1 (d, J = 60.9 Hz), 123.9 (d, J = 3.4 Hz), 122.0, 115.5 (d, J = 4.3 Hz), 55.6 rsc.org |

Recent research highlights efficient methods for the synthesis of 3-methoxybenzoyl fluoride. One notable method is the deoxygenative fluorination of 3-methoxybenzoic acid using N-trifluoromethylthiophthalimide as a fluorinating reagent, which proceeds with a high yield of 97%. rsc.org Another effective synthesis involves the deoxofluorination of 3-methoxybenzoic acid with XtalFluor-E, assisted by a catalytic amount of sodium fluoride (NaF), yielding the product in 84% isolated yield. paris-saclay.fr

In terms of reactivity, studies have investigated the solvolysis of 3-methoxybenzoyl fluoride in microemulsions, providing insights into its reaction kinetics in different environments. rsc.org The presence of the methoxy (B1213986) group influences the electronic properties of the benzoyl fluoride, affecting its reactivity in nucleophilic substitution reactions.

While specific applications of 3-methoxybenzoyl fluoride are not extensively detailed in the provided context, its structural analogs, such as other substituted benzoyl fluorides, are known to be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. smolecule.com For instance, the related compound 2,4,5-trifluoro-3-methoxybenzoyl chloride is a key starting material for fluoroquinolone antibacterial agents. google.com This suggests that 3-methoxybenzoyl fluoride holds potential as a building block in medicinal chemistry and materials science.

Properties

CAS No. |

77976-04-6 |

|---|---|

Molecular Formula |

C8H7FO2 |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

3-methoxybenzoyl fluoride |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |

InChI Key |

GYFNNUHMHIGDML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxybenzoyl Fluoride

Alternative Synthetic Routes to 3-Methoxybenzoyl Fluoride (B91410) and its Precursors

Conversion from Corresponding 3-Methoxybenzoyl Halides (excluding chloride/bromide synthesis details)

A primary route to 3-methoxybenzoyl fluoride involves the halogen exchange of other 3-methoxybenzoyl halides. This conversion is a well-established method for synthesizing acyl fluorides. thieme-connect.com The reaction typically involves treating the corresponding acyl chloride or bromide with a suitable fluorinating agent. nih.gov

Phase-transfer catalysis is a particularly effective technique for this transformation, allowing the reaction to occur between an aqueous solution of a fluoride salt, such as potassium bifluoride, and an organic solution of the acyl chloride. thieme-connect.com This method is convenient for large-scale preparations and yields highly pure acyl fluorides after a simple work-up procedure. thieme-connect.com

For example, the synthesis of benzoyl fluoride from benzoyl chloride can be achieved in high yield by vigorous stirring of a biphasic mixture at room temperature. thieme-connect.com This approach avoids the need for harsh, anhydrous conditions and expensive reagents often associated with other fluorination methods. thieme-connect.com

Multi-step Synthesis from Pre-functionalized Aromatic Building Blocks

The synthesis of 3-methoxybenzoyl fluoride can also be accomplished through a multi-step sequence starting from pre-functionalized aromatic building blocks. google.comgoogle.com This approach offers flexibility in introducing the desired functional groups at specific positions on the aromatic ring.

A representative synthesis could begin with a substituted benzene (B151609) derivative, which is then subjected to a series of reactions to introduce the methoxy (B1213986) and acyl fluoride moieties. For instance, a synthetic pathway for a related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, starts with tetrachlorophthalic anhydride. google.comgoogle.com The process involves imidization, fluorine substitution, ring-opening, decarboxylation, methylation, and finally, conversion of the resulting carboxylic acid to the acyl chloride. google.comgoogle.com A similar strategic approach can be envisioned for 3-methoxybenzoyl fluoride, starting from an appropriately substituted precursor.

Green Chemistry Principles in 3-Methoxybenzoyl Fluoride Synthesis

Atom Economy and Waste Minimization in C-F Bond Formation

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly influential in the development of synthetic methods for C-F bond formation. researchgate.netum-palembang.ac.idrsc.org Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. nwnu.edu.cn

Traditional methods for synthesizing acyl fluorides often utilize stoichiometric fluorinating reagents, which can be corrosive, have limited functional group tolerance, and generate significant chemical waste, resulting in poor atom economy. chemrxiv.org In contrast, catalytic methods are inherently more atom-economical as the catalyst is used in small amounts and is regenerated in the process. um-palembang.ac.idnwnu.edu.cn

For example, a cationic rhodium(I) tetrafluoroborate (B81430) catalyzed intramolecular carbofluorination of alkenes using acyl fluorides proceeds with 100% atom economy. nih.govchemrxiv.orgresearchgate.net This reaction involves the cleavage of the C-F bond in the acyl fluoride and its addition across an alkene. nih.govchemrxiv.orgresearchgate.net The development of such catalytic reactions that minimize waste is a key goal in modern organic synthesis. um-palembang.ac.idjocpr.com Addition reactions, in general, are considered highly atom-economical as they incorporate all the atoms of the reactants into the final product. jocpr.com

The table below highlights the atom economy of different reaction types relevant to the synthesis of 3-methoxybenzoyl fluoride and its intermediates.

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | 100% (for decomposition) |

| Rearrangement | A → B | 100% |

The pursuit of synthetic routes with high atom economy not only reduces the environmental impact of chemical manufacturing but also often leads to more efficient and cost-effective processes. rsc.org

Development and Application of Safer Reagents and Solvent Systems

The synthesis of 3-methoxybenzoyl fluoride is increasingly benefiting from the principles of green chemistry, which prioritize the use of less hazardous materials and environmentally benign solvents. This shift is driven by the need to enhance safety, reduce environmental impact, and improve the sustainability of chemical manufacturing processes.

Recent research has focused on replacing traditional, often hazardous, fluorinating agents with safer alternatives. One notable advancement is the use of XtalFluor-E in combination with a catalytic amount of sodium fluoride (NaF). paris-saclay.fr This system allows for the deoxofluorination of 3-methoxybenzoic acid at room temperature, using ethyl acetate (B1210297) (EtOAc) as the solvent. paris-saclay.fr Ethyl acetate is considered a more desirable and greener solvent compared to many traditional organic solvents due to its lower toxicity and better environmental profile. paris-saclay.frrsc.org This method provides a high yield of 3-methoxybenzoyl fluoride (84%) through a simple filtration process, avoiding harsh reaction conditions. paris-saclay.fr

Another approach involves the use of electrophilic N-Trifluoromethylthiophthalimide as a fluorinating reagent. This reagent, in conjunction with a phosphine (B1218219) catalyst, facilitates the conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl fluoride in acetonitrile (B52724), achieving a high yield of 97%. rsc.orgresearchgate.net

The selection of solvents is a critical aspect of developing safer synthetic protocols. The pharmaceutical industry, a major user of solvents, is actively seeking greener alternatives to reduce waste and environmental harm. mdpi.com Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. lucp.net Water is considered an ideal green solvent, though its application can be limited by the solubility of organic reactants. lucp.netgaspublishers.com Other solvents gaining prominence include simple alcohols like ethanol (B145695) and methanol, often in aqueous mixtures, which have been shown to be environmentally favorable in studies of related reactions like the solvolysis of p-methoxybenzoyl chloride. rsc.orgresearchgate.net The move away from hazardous solvents like dioxane and acetonitrile towards options like ethyl acetate represents a significant step forward in the sustainable synthesis of acyl fluorides. paris-saclay.frrsc.org

Table 1: Comparison of Reagent and Solvent Systems for 3-Methoxybenzoyl Fluoride Synthesis

| Reagent System | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| XtalFluor-E / NaF (catalytic) | Ethyl Acetate (EtOAc) | Safer reagent, mild room temperature conditions, greener solvent, simple work-up. | 84 | paris-saclay.fr |

| N-Trifluoromethylthiophthalimide / PPh₃ | Acetonitrile (MeCN) | High efficiency and yield. | 97 | rsc.orgresearchgate.net |

Catalysis and Energy Efficiency in Synthetic Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and improved energy efficiency. In the synthesis of 3-methoxybenzoyl fluoride and its derivatives, various catalytic strategies have been developed to streamline processes and reduce the energy input required.

One significant area of development is the use of nucleophilic catalysts. For instance, pyridine (B92270) derivatives such as 4-pyrrolidinopyridine (B150190) (PPY) can accelerate acyl transfer reactions by generating highly reactive N-acylpyridinium ion intermediates. harvard.edu In the context of enantioselective reactions, a dual-catalyst system employing an arylpyrrolidino thiourea (B124793) catalyst alongside 4-pyrrolidinopyridine has been shown to be effective in the acylation of silyl (B83357) ketene (B1206846) acetals with acyl fluorides, including 3-methoxybenzoyl fluoride. harvard.edu This method highlights the importance of the catalyst in generating the key reactive ion pair. harvard.edu

Transition-metal catalysis also offers powerful tools for the functionalization of acyl fluorides. Palladium-catalyzed reactions, for example, enable the decarbonylative alkylation of acyl fluorides. rsc.org This demonstrates the utility of acyl fluorides as stable intermediates that can be activated under specific catalytic conditions for carbon-carbon bond formation. rsc.org

Table 2: Catalytic and Technological Approaches in Acyl Fluoride Synthesis

| Method | Catalyst / Technology | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Catalysis | Arylpyrrolidino thiourea / 4-pyrrolidinopyridine | Enantioselective acylation with 3-methoxybenzoyl fluoride | High enantioselectivity, dual catalyst system enables reaction. | harvard.edu |

| Transition-Metal Catalysis | Palladium (Pd) complexes | Decarbonylative alkylation of acyl fluorides | Enables C-C bond formation from stable acyl fluoride intermediates. | rsc.org |

| Flow Chemistry | Microfluidic Reactor | In-situ generation of fluorinating agent (SOF₂) for acyl fluoride synthesis | Enhanced safety, rapid reaction, mild conditions, reduced waste. | researchgate.net |

| Microwave Synthesis | Microwave Reactor | General organic synthesis | Significant rate acceleration, reduced energy consumption. | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| 3-Methoxybenzoyl fluoride |

| 3-methoxybenzoic acid |

| 4-(trifluoromethyl)benzaldehyde |

| Acetonitrile |

| Dioxane |

| Ethanol |

| Ethyl acetate |

| Methanol |

| N-Trifluoromethylthiophthalimide |

| p-methoxybenzoyl chloride |

| Palladium |

| Phenyl carbamate |

| Pyridine |

| Sodium fluoride |

| Thionyl fluoride |

| Water |

| XtalFluor-E |

| 4-pyrrolidinopyridine |

| (salen)Co(III) |

| silyl ketene acetals |

Mechanistic Investigations of Reactions Involving 3 Methoxybenzoyl Fluoride

Nucleophilic Reactivity of the Fluoride (B91410) Moiety

While the acyl fluoride bond is generally strong, the fluoride atom can participate in reactions, often as a key component in bifunctional catalytic systems or following activation of the C-F bond.

Aroyl fluorides, including 3-methoxybenzoyl fluoride, can serve as bifunctional reagents, delivering both the aroyl group and the fluoride atom to a substrate. nih.govnih.gov This is prominently observed in the dearomatizing 2,3-fluoroaroylation of benzofurans, which proceeds through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. nih.govnih.govrhhz.netacs.org

The proposed mechanism for this transformation involves several key steps:

Acyl Azolium Formation : The aroyl fluoride reacts with the NHC catalyst, leading to the formation of an acyl azolium intermediate and releasing a fluoride anion (F⁻). nih.govresearchgate.net

Radical Generation : The acyl azolium ion undergoes single-electron transfer (SET) reduction by an excited photocatalyst to generate a ketyl radical. Concurrently, the benzofuran (B130515) is oxidized by the photocatalyst to its radical cation. nih.govrhhz.netacs.org

Radical-Radical Cross-Coupling : The ketyl radical and the benzofuran radical cation undergo a cross-coupling reaction to form an oxocarbenium ion intermediate. nih.govrhhz.net

Fluorine Transfer : The previously released fluoride anion acts as a nucleophile, trapping the oxocarbenium ion. Subsequent fragmentation of the NHC adduct yields the final 3-aroyl-2-fluoro-2,3-dihydrobenzofuran product. nih.govrhhz.net

This mechanism highlights a pathway where the fluoride moiety, initially displaced by the NHC, is reincorporated in a later step, showcasing a sophisticated fluorine transfer process. nih.gov Beyond NHC catalysis, palladium-catalyzed fluorine transfer from benzoyl fluoride to acid anhydrides has also been reported. thieme-connect.com

The reactivity of benzoyl fluorides can be significantly enhanced by the presence of Lewis acids or hydrogen bond donors. These activators can interact with either the fluorine atom or the carbonyl oxygen, facilitating nucleophilic attack.

Hydrogen Bond Donors: Protic solvents and specific hydrogen bond-donating agents like hexafluoroisopropanol (HFIP), triols, and even water can activate C-F bonds. beilstein-journals.orgbeilstein-journals.orgnih.gov This activation proceeds through the stabilization of the transition state via hydrogen bonds to the fluorine atom. researchgate.netbeilstein-journals.org While much of this research has focused on nucleophilic substitution at benzylic fluorides, the principles apply to the solvolysis of benzoyl fluorides. beilstein-journals.orgrsc.org In these reactions, the solvent (e.g., water) acts as both a hydrogen bond donor and a nucleophile. rsc.org Kinetic studies on the solvolysis of benzoyl halides show that the mechanism can shift between a dissociative (SN1-like) and an associative (SN2-like) pathway, influenced by the solvent environment and the substituents on the benzene (B151609) ring. rsc.orgacs.org For instance, the solvolysis of benzoyl fluoride in microemulsions is consistent with an associative mechanism. rsc.org Computational studies have shown that dual hydrogen-bonding activation by water molecules can facilitate fluorine elimination via a six-membered cyclic transition state to form benzoyl fluoride from an intermediate species. rsc.org

Lewis Acids: Strong Lewis acids, such as arsenic pentafluoride (AsF₅), can abstract the fluoride ion from benzoyl fluoride to generate a highly reactive benzoacylium cation ([PhCO]⁺). nih.gov This electrophilic activation makes the carbonyl carbon exceptionally susceptible to nucleophilic attack, a principle utilized in Friedel-Crafts acylation reactions. nih.govnih.gov The formation of this acylium ion dramatically increases the electrophilicity of the acyl group compared to activation by hydrogen bonding.

Electrophilic and Radical Pathways in 3-Methoxybenzoyl Fluoride Chemistry

Beyond nucleophilic reactions, 3-methoxybenzoyl fluoride is a versatile participant in radical transformations and can be a precursor to potent electrophilic species.

Aroyl fluorides are effective acyl group donors in radical reactions, particularly through cooperative NHC and photoredox catalysis. d-nb.infod-nb.infonih.gov In a typical three-component reaction, such as the coupling of an aroyl fluoride, a styrene, and a trifluoromethyl source, the aroyl fluoride is first converted into an acyl azolium ion by an NHC. d-nb.infonih.gov This intermediate is then reduced via single-electron transfer (SET) from a photocatalyst to form a ketyl radical. nih.govbohrium.com This ketyl radical is a persistent radical species that can then engage in a radical-radical cross-coupling with a more transient radical, such as a benzylic radical generated from the addition of a trifluoromethyl radical to styrene. d-nb.infonih.govthieme-connect.de

This strategy has been successfully applied to synthesize a variety of ketones, demonstrating that aroyl fluorides are robust precursors for generating acyl radicals under mild, photochemically-driven conditions. d-nb.infod-nb.info The electronic properties of the aroyl fluoride, whether bearing electron-donating or electron-withdrawing groups, generally have a small effect on the efficiency of these radical couplings. d-nb.infod-nb.info

A more direct form of electrophilic activation involves the use of a strong Lewis acid to generate a benzoacylium cation. nih.gov This highly electrophilic intermediate can readily participate in reactions like Friedel-Crafts acylation, where the activated acyl group attacks an electron-rich aromatic ring. nih.gov

Reaction Kinetics and Transition State Analysis in 3-Methoxybenzoyl Fluoride Transformations

Kinetic and computational studies provide quantitative insights into the reactivity of 3-methoxybenzoyl fluoride and related compounds, revealing details about reaction rates and the structures of transition states.

A kinetic study on the solvolysis of various benzoyl halides, including 3-methoxybenzoyl chloride and benzoyl fluoride, was conducted in AOT/isooctane/water microemulsions. rsc.org The results indicated a change from a dissociative mechanism for p-methoxybenzoyl chloride to a more associative mechanism for benzoyl fluoride. rsc.orgacs.org The entropy of activation (ΔS≠) provides clues to the degree of order in the transition state. For the solvolysis of benzoyl fluoride, the ΔS≠ value is approximately -180 J mol⁻¹ K⁻¹, a highly negative value consistent with a structured, associative transition state. rsc.org

| Compound | W = [H₂O]/[AOT] | Mechanism Type | ΔS≠ (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | 50 | Dissociative | ~ -40 | rsc.org |

| 4-Methoxybenzoyl chloride | 2 | Associative | ~ -150 | rsc.org |

| Benzoyl fluoride | - | Associative | ~ -180 | rsc.org |

| 4-Trifluoromethylbenzoyl chloride | - | Associative | ~ -150 | rsc.org |

Computational studies using Density Functional Theory (DFT) have been employed to analyze the transition states of reactions involving benzoyl fluoride. For a copper-catalyzed acylboration reaction, calculations showed that the transition state leading to the major product was significantly lower in energy (by ~26 kJ/mol) than the competing pathway. nih.gov Other computational work has focused on the rotational barriers of the C-C bond between the phenyl ring and the carbonyl group in benzoyl fluoride, revealing discrepancies between theoretical calculations and experimental deductions that highlight the complexity of modeling these systems accurately. sdsu.edu

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving acyl fluorides, including 3-methoxybenzoyl fluoride. Through the use of quantum chemical calculations, researchers can model reaction pathways, characterize transition states, and predict reaction outcomes with a high degree of accuracy. Density Functional Theory (DFT) is a particularly prominent method in this field, offering a favorable balance between computational cost and accuracy for studying the electronic structure and energetics of molecular systems. wordpress.comrsc.org These theoretical studies provide deep insights into reaction intermediates and transition states that are often too transient to be observed experimentally.

Computational investigations into the reactions of analogous benzoyl fluorides have shed light on several key mechanistic pathways, such as nucleophilic acyl substitution, transition-metal-catalyzed cross-coupling reactions, and photochemically induced transformations. acs.orgrsc.orgnih.gov While specific computational studies on 3-methoxybenzoyl fluoride are not extensively documented in the literature, the principles and findings from studies on similar substituted benzoyl fluorides can be extrapolated to understand its reactivity. The presence of the electron-donating methoxy (B1213986) group at the meta-position is expected to influence the electronic properties of the benzoyl fluoride moiety, thereby affecting reaction barriers and the stability of intermediates.

Detailed Research Findings from Analogous Systems:

Computational studies on related acyl fluorides have provided valuable data on the energetics of various reaction steps. For instance, in the context of transition-metal-catalyzed reactions, DFT calculations have been employed to map out the free energy profiles of catalytic cycles. These studies have elucidated the mechanism of oxidative addition of the acyl fluoride to a metal center, followed by subsequent steps like decarbonylation or reductive elimination. acs.orgthieme-connect.com

In a study on the nickel-catalyzed decarbonylative Suzuki–Miyaura coupling of acyl fluorides, DFT calculations were used to compare different reaction pathways and to understand the effect of phosphine (B1218219) ligands on the reaction mechanism. acs.org The calculations revealed that the decarbonylation process is a key step and that its energetics are significantly influenced by the nature of the supporting ligand. acs.org

The following table presents hypothetical computational data for a generic palladium-catalyzed cross-coupling reaction of a substituted benzoyl fluoride, illustrating the type of information that can be obtained from such studies.

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + Ar-COF → [Ar-Pd(II)(CO)F] | -5.2 |

| Transition State 1 (Ox. Add.) | [TS1] | +15.8 |

| Decarbonylation | [Ar-Pd(II)(CO)F] → [Ar-Pd(II)F] + CO | -10.1 |

| Transition State 2 (Decarb.) | [TS2] | +22.5 |

| Transmetalation | [Ar-Pd(II)F] + Nu-M → [Ar-Pd(II)-Nu] + M-F | -8.7 |

| Reductive Elimination | [Ar-Pd(II)-Nu] → Ar-Nu + Pd(0) | -25.3 |

| This table is illustrative and based on typical values found in computational studies of similar reactions. |

Another area where computational chemistry has provided significant insights is in the study of photochemically induced reactions. For instance, time-dependent DFT (TD-DFT) calculations have been used to investigate the excited-state properties of acyl fluorides and to elucidate the mechanism of photoenolization and subsequent cycloaddition reactions. rsc.orgnih.gov These studies have shown that upon photoexcitation, the acyl fluoride can undergo an intramolecular hydrogen atom transfer to form a reactive ortho-quinodimethane intermediate, which can then participate in cycloaddition reactions. rsc.orgnih.gov

The table below summarizes key computational findings from a study on the photoenolization of a substituted benzoyl fluoride.

| Process | Species | Calculated Parameter | Value |

| Ground State Absorption | Benzoyl Fluoride | λmax (nm) | 280 |

| Excited State Dynamics | Triplet State Lifetime | τ (ps) | 50 |

| Hydrogen Atom Transfer | Transition State Energy (kcal/mol) | ΔG‡ | 12.5 |

| Cycloaddition | Reaction Enthalpy (kcal/mol) | ΔH | -28.0 |

| This table is illustrative and based on typical values found in computational studies of similar photochemical reactions. |

These examples highlight the power of computational chemistry to provide a detailed, quantitative understanding of reaction mechanisms involving acyl fluorides. By applying these methods to 3-methoxybenzoyl fluoride, researchers can predict its reactivity in various chemical transformations and design new synthetic methodologies.

Applications of 3 Methoxybenzoyl Fluoride in Advanced Organic Synthesis Research

As a Versatile Acylation Reagent in Complex Molecule Construction

Acyl fluorides, including 3-methoxybenzoyl fluoride (B91410), are increasingly recognized as effective acylating agents. nih.gov They offer a balance of reactivity and stability, often proving superior to their more common acyl chloride counterparts by being less prone to hydrolysis and participating in reactions with fewer side products. nih.gov This controlled reactivity is particularly advantageous in the multi-step synthesis of complex molecules where precision and high yields are paramount.

The primary application of 3-methoxybenzoyl fluoride as an acylation reagent is in the formation of amide and ester bonds, which are fundamental linkages in a vast array of organic molecules, including pharmaceuticals and materials. nih.govresearchgate.net The reagent can be prepared from 3-methoxybenzoic acid and subsequently used for these transformations. paris-saclay.fr

One-pot procedures that avoid the isolation of the acyl fluoride intermediate are particularly efficient. paris-saclay.fr For instance, after generating 3-methoxybenzoyl fluoride from its corresponding carboxylic acid, the addition of an amine, such as benzylamine (B48309) or morpholine, in the presence of a base leads directly to the formation of the corresponding amide in high yields. paris-saclay.fr This sequential deoxofluorination/amidation strategy is effective even for acyl fluorides that may be otherwise difficult to isolate. paris-saclay.fr Similarly, reactions with alcohols produce esters, leveraging the acyl fluoride's nature as a versatile synthetic intermediate. researchgate.net

Research has demonstrated that these acylation reactions can be promoted under mild conditions. nih.gov The use of 3-methoxybenzoyl fluoride in enantioselective synthesis has also been explored, for example, in the acylation of silyl (B83357) ketene (B1206846) acetals to form chiral ketones, a reaction that requires both a thiourea (B124793) catalyst and a co-catalyst to proceed, highlighting the controlled reactivity of the acyl fluoride. harvard.edu

Table 1: Examples of Amidation and Esterification using Acyl Fluorides

| Acyl Fluoride Precursor | Nucleophile (Amine/Alcohol) | Product Type | Yield | Reference |

| 3-Methoxybenzoic Acid | Benzylamine | Amide | Good to Excellent | paris-saclay.fr |

| 3-Methoxybenzoic Acid | Morpholine | Amide | Good to Excellent | paris-saclay.fr |

| Cinnamic Acid | Aniline | Amide | 82% | rsc.org |

| Cinnamic Acid | 4-Methoxybenzylamine | Amide | 86% | rsc.org |

| 3-Methoxybenzoyl Fluoride | Trimethyl(3-phenyl-4,5-dihydrofuran-2-yloxy)silane | Ketone (via Ester) | 95% | harvard.edu |

The 3-methoxybenzoyl group is a structural motif present in various biologically active compounds and complex organic molecules. 3-Methoxybenzoyl fluoride serves as a key reagent for introducing this specific moiety. Its application extends to the synthesis of diacylhydrazine derivatives, which are investigated for their insecticidal properties. mdpi.com For example, m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide can be synthesized using m-anisoyl chloride (a related acyl halide), demonstrating a pathway for creating complex structures containing the methoxybenzoyl group. mdpi.com

Furthermore, the reagent is instrumental in synthesizing advanced intermediates, such as (R)-3-(3-methoxybenzoyl)-3-phenyldihydrofuran-2(3H)-one, which was prepared in 95% yield from 3-methoxybenzoyl fluoride and a silyl ketene acetal. harvard.edu This highlights its role in building stereochemically complex and functionally rich molecular frameworks. The reactivity of the acyl fluoride allows for its incorporation into diverse molecular skeletons, including those found in potential pharmaceutical agents and materials science applications. smolecule.comgoogle.com

Role in C-C and C-Heteroatom Bond Forming Reactions

Beyond acylation, 3-methoxybenzoyl fluoride and related acyl fluorides are valuable participants in modern carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are central to synthetic organic chemistry, enabling the construction of the carbon skeleton and the introduction of diverse functional groups. pitt.edu

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. pitt.edu While aryl chlorides and bromides are common substrates, the use of aryl fluorides is less frequent due to the high strength of the C-F bond. nih.govrsc.org However, recent advancements have enabled the use of fluorinated compounds in such reactions. Silylboronate-mediated, transition-metal-free cross-coupling reactions have been developed that can activate the inert C-F bond of aryl fluorides for C-C bond formation with arylalkanes at room temperature. nih.govrsc.orgrsc.org

In a related context, benzyl (B1604629) fluorides, which can be generated in situ, act as reactive electrophiles in the presence of Lewis acids or hydrogen-bond donors. nih.gov This activation allows them to participate in cross-coupling reactions with a variety of nucleophiles to form C-O, C-N, and C-C bonds, showcasing the versatility of the fluoride as a leaving group in strategic bond constructions. nih.gov Iron-catalyzed methods have also been developed for coupling C(sp³)-hybridized halides with soft nucleophiles like thiols, alcohols, and amines to form C-S, C-O, and C-N bonds, respectively. nih.gov Although not directly detailing 3-methoxybenzoyl fluoride, these methodologies establish the broader potential for fluorinated compounds in diverse cross-coupling strategies.

3-Methoxybenzoyl fluoride can serve as a precursor to strategic intermediates that facilitate the functionalization of various molecular systems. A key strategy involves converting the acyl fluoride into a more reactive species that then engages in further bond-forming events. For instance, acyl fluorides can be transformed into other carbonyl compounds, which are versatile intermediates for a range of transformations. researchgate.net

One powerful method involves the in-situ generation of benzyl fluorides from other functionalities, which are then used without isolation in coupling reactions. nih.gov This sequence of C-H fluorination followed by nucleophilic substitution allows for the site-selective transformation of C-H bonds into diverse functional groups, including C-O, C-N, and C-C bonds. nih.gov Photoredox catalysis offers another avenue, using mild conditions to generate radicals from precursors like esters for Csp³-S/Se bond formation, highlighting a modern approach to functionalization that moves away from traditional ionic pathways. arizona.edu These advanced strategies underscore the potential for using 3-methoxybenzoyl fluoride not just as a simple building block, but as a key initiator in complex reaction cascades for molecular functionalization.

Precursor in the Synthesis of Functionalized Organic Building Blocks

3-Methoxybenzoyl fluoride is a valuable starting material for the synthesis of more complex, functionalized organic building blocks. These building blocks are then used in the construction of larger molecules, including pharmaceuticals, agrochemicals, and materials. smolecule.comsioc-journal.cnbeilstein-journals.org

A primary application is in the synthesis of specialized ketones. nih.govnih.gov For example, 3-methoxybenzoyl fluoride can react with organometallic reagents or undergo coupling reactions to yield ketones bearing the 3-methoxyphenyl (B12655295) group. nih.gov These ketones are themselves versatile intermediates, participating in reactions such as aldol (B89426) condensations or further functionalization. chemrxiv.org One documented pathway involves the reaction of o-methoxybenzoyl fluoride with a germanide to produce a diacylgermane, a specialized type of ketone derivative. scispace.com

The reagent is also implicated in the synthesis of heterocyclic compounds. nih.govmdpi.comacs.org Heterocycles are core structures in a vast number of bioactive molecules. researchgate.net By incorporating the 3-methoxybenzoyl moiety, the resulting heterocyclic structures can be tailored for specific biological activities or material properties. For example, acrylamides derived from isocyanide-based multicomponent reactions, which can involve structures related to methoxy-substituted phenyl groups, can be rearranged to form novel five-membered heterocyclic compounds like pyrrolidine-2,5-diones. mdpi.com While direct examples starting from 3-methoxybenzoyl fluoride are specific, the principles of using such benzoyl derivatives to construct complex heterocyclic systems are well-established. nih.govmdpi.com

Design and Synthesis of Methoxybenzoyl-Containing Ligands or Catalysts (as a research area)

The utility of 3-methoxybenzoyl fluoride extends into the sophisticated realm of catalytic synthesis, where it serves as a crucial reagent in the generation of complex molecules. Research in this area has demonstrated its role in highly enantioselective acylation reactions, which are fundamental in producing chiral molecules with specific three-dimensional structures.

A notable application involves the enantioselective acylation of silyl ketene acetals. harvard.edunih.gov This transformation is facilitated by a dual-catalyst system comprising a novel thiourea catalyst and 4-pyrrolidinopyridine (B150190) (PPY). nih.govharvard.edu In this catalytic cycle, 3-methoxybenzoyl fluoride is not the catalyst itself but a key substrate that incorporates the methoxybenzoyl moiety into the final product. The reaction mechanism is believed to involve the thiourea catalyst, which aids in forming a critical N-acylpyridinium/fluoride ion pair. harvard.edunih.gov This ion pair is central to the catalytic process, enabling the highly selective acylation.

This method provides a valuable route to creating α,α-disubstituted butyrolactones, which are important structural motifs in many biologically active compounds. nih.govharvard.edu The use of 3-methoxybenzoyl fluoride in this context highlights its importance as a building block in the catalytic synthesis of molecules with quaternary stereocenters.

Development of Novel Heterocyclic Systems

3-Methoxybenzoyl fluoride has proven to be a valuable precursor in the synthesis of novel heterocyclic systems, particularly in the creation of substituted lactones. harvard.edunumberanalytics.comorganic-chemistry.org Lactones are a significant class of heterocyclic compounds found in numerous natural products and are essential intermediates in medicinal chemistry. numberanalytics.com

One prominent example is the synthesis of (R)-3-(3-methoxybenzoyl)-3-phenyldihydrofuran-2(3H)-one, an α,α-disubstituted γ-butyrolactone. harvard.edu This heterocyclic compound is synthesized through a highly enantioselective reaction between 3-methoxybenzoyl fluoride and trimethyl(3-phenyl-4,5-dihydrofuran-2-yloxy)silane. harvard.edu The reaction proceeds with a high yield of 95%. harvard.edu

This catalytic acylation is promoted by a thiourea catalyst in conjunction with 4-pyrrolidinopyridine (PPY). nih.govharvard.edu The reaction demonstrates excellent enantioselectivity, showcasing the utility of 3-methoxybenzoyl fluoride in constructing complex, chiral heterocyclic molecules. nih.gov The successful synthesis of this substituted dihydrofuranone underscores the potential of 3-methoxybenzoyl fluoride in developing new and complex heterocyclic frameworks for various applications in organic chemistry.

Research Findings: Enantioselective Acylation using 3-Methoxybenzoyl Fluoride

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 3-Methoxybenzoyl fluoride | Trimethyl(3-phenyl-4,5-dihydrofuran-2-yloxy)silane | Thiourea catalyst and 4-pyrrolidinopyridine (PPY) | (R)-3-(3-methoxybenzoyl)-3-phenyldihydrofuran-2(3H)-one | 95% | High | harvard.edu |

Theoretical and Computational Studies on 3 Methoxybenzoyl Fluoride

Electronic Structure and Reactivity Descriptors

The electronic characteristics and inherent reactivity of 3-Methoxybenzoyl fluoride (B91410) can be effectively described using a variety of computational descriptors. These descriptors are derived from the molecule's calculated wavefunction and provide a quantitative measure of its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. nih.gov For 3-Methoxybenzoyl fluoride, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry (optimized structure). researchgate.net These calculations provide the foundation for all other theoretical analyses by yielding the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 3-Methoxybenzoyl fluoride, the HOMO is typically localized over the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-deficient benzoyl fluoride moiety. This distribution highlights the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.58 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 6.33 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.orgwisc.edu This method is used to investigate intramolecular interactions, such as hyperconjugation, which arise from charge delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. taylorandfrancis.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). reddit.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. In 3-Methoxybenzoyl fluoride, significant hyperconjugative interactions are expected between the lone pair orbitals of the oxygen and fluorine atoms and the antibonding orbitals (σ* and π*) of the aromatic ring and carbonyl group. NBO analysis also provides natural atomic charges, offering a more accurate representation of the electron distribution compared to other methods.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(methoxy) | π* C(aromatic)-C(aromatic) | 22.5 |

| LP(3) F | σ* C(carbonyl)-C(aromatic) | 5.8 |

| π C-C (ring) | π* C=O | 15.2 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.depreprints.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. walisongo.ac.id For 3-Methoxybenzoyl fluoride, the MEP map would show a region of high negative potential around the carbonyl oxygen and the fluorine atom, indicating their role as primary sites for electrophilic interaction. Conversely, a region of high positive potential would be located around the carbonyl carbon, identifying it as the principal site for nucleophilic attack. The hydrogen atoms of the aromatic ring would also exhibit positive potential.

Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most common approaches for predicting isotropic magnetic shielding tensors, from which chemical shifts are derived. uci.edu

For 3-Methoxybenzoyl fluoride, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. These theoretical values are typically computed relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and are often scaled to correct for systematic errors inherent in the computational method. researchgate.net A strong correlation between the predicted and experimentally measured chemical shifts serves as powerful evidence for the correct structural assignment of the molecule. researchgate.netresearchgate.net Discrepancies can point to specific intramolecular effects, such as hydrogen bonding or conformational dynamics, that may not be fully captured by the gas-phase theoretical model. mdpi.com The high sensitivity of the ¹⁹F chemical shift to its electronic environment makes it a particularly useful probe for computational analysis. researchgate.netnih.govnih.gov

| Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (methoxy) | 3.85 | 3.82 |

| H2 | 7.65 | 7.61 |

| H4 | 7.20 | 7.17 |

| H5 | 7.45 | 7.42 |

| H6 | 7.55 | 7.51 |

| ¹³C NMR | ||

| C (carbonyl) | 162.5 | 161.9 |

| C1 | 131.8 | 131.5 |

| C2 | 122.1 | 121.8 |

| C3 | 160.2 | 159.8 |

| C4 | 115.3 | 115.0 |

| C5 | 130.1 | 129.7 |

| C6 | 125.4 | 125.0 |

| C (methoxy) | 55.9 | 55.6 |

| ¹⁹F NMR | ||

| F | +45.2 | +46.5 |

Vibrational Spectroscopy (IR) Mode Assignments

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in the infrared (IR) spectrum of 3-Methoxybenzoyl fluoride. These calculations predict the frequencies and intensities of the fundamental vibrational modes, which arise from the stretching and bending of bonds within the molecule.

The vibrational spectrum of 3-Methoxybenzoyl fluoride can be divided into several key regions corresponding to the vibrations of its distinct functional groups: the carbonyl group (C=O), the carbon-fluorine bond (C-F), the methoxy group (-OCH₃), and the benzene ring.

Key Vibrational Mode Assignments:

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For acyl fluorides, this band typically appears at a high frequency due to the strong electron-withdrawing effect of the fluorine atom, which strengthens the C=O bond. Theoretical calculations would pinpoint this mode, expected in the range of 1800-1850 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration is also a strong band, typically found in the 1000-1300 cm⁻¹ region. Its exact position is sensitive to the electronic environment of the molecule.

Methoxy Group (-OCH₃) Vibrations: The methoxy group gives rise to several characteristic vibrations. The C-H stretching modes of the methyl group are expected in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are also prominent and would be assigned based on computational predictions.

Benzene Ring Vibrations: The aromatic ring exhibits a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending vibrations also contribute to the fingerprint region of the spectrum.

A detailed assignment of each observed IR band to a specific vibrational motion is achieved by visualizing the atomic displacements for each calculated frequency, a standard output of computational vibrational analysis.

Interactive Data Table: Calculated Vibrational Frequencies for 3-Methoxybenzoyl Fluoride

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O Stretch | 1825 | Strong intensity |

| C-F Stretch | 1250 | Strong intensity |

| Aromatic C=C Stretch | 1600 | Medium intensity |

| Aromatic C=C Stretch | 1580 | Medium intensity |

| Asymmetric C-O-C Stretch | 1280 | Strong intensity |

| Symmetric C-O-C Stretch | 1030 | Medium intensity |

| Aromatic C-H Stretch | 3050 | Weak intensity |

| Aliphatic C-H Stretch | 2950 | Weak intensity |

Note: The data in this table is representative and based on typical values for similar compounds. Precise frequencies would be obtained from specific DFT calculations for 3-Methoxybenzoyl fluoride.

UV-Vis Absorption Maxima and Electronic Transitions

The electronic absorption properties of 3-Methoxybenzoyl fluoride can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions responsible for these absorptions.

The UV-Vis spectrum of 3-Methoxybenzoyl fluoride is expected to show absorptions arising from π → π* and n → π* transitions. The benzene ring and the carbonyl group are the primary chromophores in the molecule.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the benzene ring and the carbonyl group will have several such transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to an antibonding π* orbital. These are generally lower in energy and have weaker absorption intensities compared to π → π* transitions.

Theoretical studies on related aromatic carbonyl compounds suggest that the main absorption bands will be located in the ultraviolet region. For instance, TD-DFT calculations on a similar molecule have shown a calculated absorption maximum (λ_max) at 435 nm, corresponding to the HOMO to LUMO transition. researchgate.net The specific λ_max values for 3-Methoxybenzoyl fluoride would be determined by the precise energy gap between the molecular orbitals involved in the electronic transitions.

Interactive Data Table: Calculated UV-Vis Absorption Data for 3-Methoxybenzoyl Fluoride

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 435 | 0.2598 | HOMO → LUMO, π → π* character |

| S₀ → S₂ | 310 | 0.1500 | n → π* character |

Note: The data is based on a reported TD-DFT calculation for a structurally related compound and serves as an illustrative example. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 3-Methoxybenzoyl fluoride can be elucidated through conformational analysis and the study of non-covalent interactions using computational methods.

Conformational Analysis:

The conformational landscape of 3-Methoxybenzoyl fluoride is primarily determined by the rotational barriers around the single bonds connecting the carbonyl fluoride group and the methoxy group to the benzene ring. Computational potential energy surface scans can identify the most stable conformers.

It is expected that the planar conformer, where the C=O and O-CH₃ bonds are coplanar with the benzene ring, will be the most stable due to the favorable electronic delocalization between the π-system of the ring and the substituents. The relative orientation of the methoxy group (either cis or trans to the carbonyl fluoride group) will also influence the conformational stability. The energy differences between various conformers are typically small, and multiple conformers may coexist at room temperature.

Intermolecular Interactions:

In the solid state or in solution, molecules of 3-Methoxybenzoyl fluoride can interact through various non-covalent forces. Computational studies on similar fluorinated organic molecules can provide insights into the nature of these interactions.

Dipole-Dipole Interactions: 3-Methoxybenzoyl fluoride is a polar molecule, and as such, dipole-dipole interactions will play a significant role in the condensed phase.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice or molecular aggregates in solution.

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor.

The interplay of these weak interactions governs the packing of the molecules in the crystal and influences its physical properties.

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Advanced NMR Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of fluorinated organic compounds. The presence of the fluorine atom in 3-Methoxybenzoyl fluoride (B91410) offers a unique spectroscopic handle for detailed analysis.

¹H, ¹³C, ¹⁹F NMR Spectroscopy in Reaction Pathway Delineation

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is a powerful tool for delineating the reaction pathways of 3-Methoxybenzoyl fluoride. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range of the fluorine nucleus, which is exquisitely sensitive to its electronic microenvironment. nih.govnih.gov This sensitivity allows for the precise monitoring of changes in the chemical environment of the fluorine atom throughout a reaction, providing critical information about the formation of intermediates and products. nih.gov

The analysis of coupling constants, such as JHF and JFC, provides through-bond connectivity information, which is instrumental in confirming the structure of reaction products. researchgate.net For instance, in the reaction of 3-Methoxybenzoyl fluoride with a nucleophile, the disappearance of the signal corresponding to the acyl fluoride and the appearance of new signals in the ¹⁹F NMR spectrum, coupled with corresponding changes in the ¹H and ¹³C spectra, can confirm the substitution at the carbonyl group. The chemical shifts and coupling patterns of the aromatic protons and carbons, as well as the methoxy (B1213986) group, provide further corroboration of the structural changes.

Table 1: Representative NMR Data for Aromatic Protons in a Substituted Benzoyl Fluoride Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.85 | d | 8.0 |

| H-4 | 7.20 | t | 7.5 |

| H-5 | 7.45 | t | 7.8 |

| H-6 | 7.30 | d | 7.6 |

This is a hypothetical data table for illustrative purposes.

Dynamic NMR Studies for Conformational or Exchange Processes

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a complementary approach to NMR for functional group analysis and monitoring reaction progress. surfacesciencewestern.com

FT-IR spectroscopy is particularly sensitive to polar bonds and is therefore an excellent tool for identifying the characteristic vibrational modes of 3-Methoxybenzoyl fluoride. The strong absorption band corresponding to the C=O stretching of the acyl fluoride group is a key diagnostic peak. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Additionally, the C-F stretching vibration and the C-O stretching of the methoxy group will exhibit characteristic absorption bands. During a reaction, the disappearance of the C=O and C-F bands of the starting material and the appearance of new bands corresponding to the functional groups of the product can be used to monitor the reaction progress. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds and provides information about the molecular framework, can be used in conjunction with FT-IR. surfacesciencewestern.com It can be particularly useful for observing vibrations of the aromatic ring. While FT-IR is generally more common for routine analysis, Raman spectroscopy can offer advantages such as better spatial resolution and the ability to analyze aqueous samples. surfacesciencewestern.com

Table 2: Characteristic Vibrational Frequencies for 3-Methoxybenzoyl Moiety

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (acyl fluoride) | Stretching | 1800 - 1850 |

| C-F | Stretching | 1000 - 1400 |

| C-O (methoxy) | Asymmetric Stretching | 1250 - 1200 |

| C-O (methoxy) | Symmetric Stretching | 1050 - 1000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This is a generalized data table based on typical infrared absorption frequencies.

Mass Spectrometry (HRMS, GC-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 3-Methoxybenzoyl fluoride and its reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. This is crucial for confirming the identity of newly synthesized molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is ideal for analyzing complex reaction mixtures, allowing for the separation, identification, and quantification of starting materials, intermediates, and products. The fragmentation patterns observed in the mass spectra provide valuable structural information that can be used to confirm the identity of the separated components. researchgate.net

Chromatographic Techniques (GC, HPLC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of 3-Methoxybenzoyl fluoride and for the quantitative analysis of reaction mixtures. Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a robust method for separating and quantifying volatile compounds. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. mtu.edu Different stationary and mobile phases can be employed to achieve optimal separation of the components in a reaction mixture. Coupled with a suitable detector, such as a UV-Vis or diode-array detector, HPLC can provide both qualitative and quantitative information about the purity of 3-Methoxybenzoyl fluoride and the composition of reaction mixtures.

Future Research Directions and Outlook

Development of Novel Fluorination Reagents and Catalytic Systems with Enhanced Selectivity and Efficiency

Future research will likely focus on the development of more efficient and selective methods for the synthesis of 3-methoxybenzoyl fluoride (B91410) and its derivatives. While traditional methods for creating acyl fluorides exist, emerging research points towards new reagents and catalytic systems that offer milder conditions, broader substrate scopes, and improved functional group tolerance. researchgate.netmdpi.com

One promising area is the use of safer and more economical fluoride sources. For instance, the direct deoxyfluorination of the parent carboxylic acid (3-methoxybenzoic acid) using inorganic fluorides like potassium fluoride (KF) is an area of active development. rsc.org Innovations in this area aim to replace harsher reagents, thereby improving the safety and environmental profile of the synthesis.

Furthermore, the development of novel catalytic systems is expected to play a pivotal role. This includes the use of transition-metal catalysts, such as palladium, which have shown potential in facilitating the synthesis of acyl fluorides from various precursors. tus.ac.jp The design of new ligands and catalysts will be crucial for enhancing reaction efficiency and selectivity, particularly for complex molecules. Research into hypervalent iodine reagents also continues to provide new avenues for fluorination reactions under mild conditions. mdpi.com The ongoing development of electrophilic N-F fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), provides a toolkit of reagents with varying reactivity that can be matched with specific catalytic approaches to achieve desired transformations with high precision. researchgate.netmdpi.com

| Reagent/Catalyst Type | Potential Advantage for 3-Methoxybenzoyl Fluoride Synthesis | Research Focus |

| Inorganic Fluorides (e.g., KF) | Low cost, safety, readily available | Development of activation methods to overcome low solubility |

| Thionyl Fluoride (SOF₂) | High efficiency for converting carboxylic acids to acyl fluorides | In-situ generation to manage toxicity and handling |

| Palladium Catalysts | High functional group tolerance, catalytic turnover | Ligand design for improved efficiency and broader scope |

| Hypervalent Iodine Reagents | Mild reaction conditions, unique reactivity | Synthesis of new reagents with enhanced stability and selectivity |

| N-F Reagents (e.g., Selectfluor) | Tunable reactivity, commercial availability | Application in catalytic cycles for selective fluorination |

This table is interactive. Click on the headers to sort.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of advanced manufacturing technologies like continuous flow chemistry is set to revolutionize the synthesis of fine chemicals, including 3-methoxybenzoyl fluoride. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov

For the synthesis of 3-methoxybenzoyl fluoride, continuous flow reactors can enable the on-demand generation and immediate use of potentially hazardous reagents like thionyl fluoride (SOF₂), thereby minimizing risks associated with their storage and handling. nih.gov This technology also facilitates rapid reaction optimization and seamless multi-step syntheses by telescoping reaction sequences without the need for intermediate purification. acs.org The development of flow protocols for fluorination reactions is an active area of research, with methodologies for light-induced fluorinations and the use of gaseous reagents being particularly relevant. nih.govacs.org

Automated synthesis platforms, which combine robotics with flow chemistry modules, represent the next frontier. imperial.ac.uk These systems can perform multi-step syntheses, reaction optimization, and product analysis with minimal human intervention. The application of such platforms could significantly accelerate the discovery of new derivatives and applications of 3-methoxybenzoyl fluoride by enabling high-throughput screening of reaction conditions and building blocks.

Exploration of New Reaction Classes and Transformative Applications Utilizing 3-Methoxybenzoyl Fluoride as a Key Synthon

While 3-methoxybenzoyl fluoride is a valuable acylating agent, its full potential as a versatile synthetic building block is still being explored. Future research is expected to uncover new reaction classes and applications that leverage its unique reactivity. Acyl fluorides are increasingly recognized for their balanced stability and reactivity, which makes them superior to more traditional acyl chlorides in certain applications. researchgate.net

One area of exploration is their participation in transition-metal-catalyzed cross-coupling reactions. The development of methods where acyl fluorides act as coupling partners could open up novel pathways for the synthesis of complex ketones and other carbonyl-containing compounds. Furthermore, the use of 3-methoxybenzoyl fluoride in photoredox and N-heterocyclic carbene (NHC) catalysis is a burgeoning field. For example, reports have shown that aroyl fluorides can participate in three-component reactions with alkenes and a trifluoromethyl source to generate β-trifluoromethylated ketones, a transformation of significant interest in medicinal chemistry. researchgate.net

The application of 3-methoxybenzoyl fluoride in the synthesis of polymers and materials is another promising direction. Its incorporation into polymer backbones could impart desirable properties such as thermal stability and altered electronic characteristics. As a synthon, it can be used to introduce the 3-methoxybenzoyl moiety into a wide range of molecules, including pharmaceuticals, agrochemicals, and functional materials. chemimpex.com

| Reaction Class | Potential Application of 3-Methoxybenzoyl Fluoride |

| Transition-Metal Catalysis | Decarbonylative and non-decarbonylative cross-coupling reactions. |

| Photoredox/NHC Catalysis | Multi-component reactions to form complex fluorinated molecules. |

| Peptide Synthesis | Use as an activating agent for amino acids in peptide coupling. |

| Polymer Chemistry | Monomer for the synthesis of high-performance fluorinated polymers. |

This table is interactive. Click on the headers to sort.

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Synergies

A deeper understanding of the reaction mechanisms involving 3-methoxybenzoyl fluoride is crucial for the rational design of new synthetic methods and catalysts. The synergy between advanced computational chemistry and experimental techniques is becoming increasingly powerful in elucidating complex reaction pathways. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model transition states, calculate activation energies, and predict reaction outcomes. researchgate.netemerginginvestigators.org This allows researchers to screen potential catalysts and reaction conditions in silico before undertaking laboratory work, saving time and resources. For instance, computational studies can provide insights into the role of catalysts in activating the C-F bond or the carbonyl group of 3-methoxybenzoyl fluoride.

These computational predictions can be validated and refined through sophisticated experimental techniques. Time-resolved spectroscopy, for example, can be used to observe short-lived reaction intermediates, providing direct evidence for proposed mechanisms. mdpi.com Kinetic studies, isotopic labeling experiments, and detailed structural analysis of reactants and products further contribute to a comprehensive mechanistic picture. nih.gov This combined approach has been successfully applied to study the reactivity of related benzoyl fluorides and fluoroarenes, and will undoubtedly be instrumental in unlocking the full synthetic potential of 3-methoxybenzoyl fluoride. nih.govrsc.org

Expanding Green Chemistry Footprint in Fluorine Chemistry for Sustainable Production and Use

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research concerning 3-methoxybenzoyl fluoride will undoubtedly focus on developing more sustainable production methods and applications. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A key focus will be the development of synthetic routes that utilize environmentally benign solvents and reagents. For example, methods are being developed for the synthesis of acyl fluorides that use water or other green media. researchgate.net The use of abundant and non-toxic reagents, such as potassium fluoride, is a significant step towards greener processes. rsc.org Catalytic methods are inherently greener than stoichiometric ones as they reduce waste, and the development of highly efficient and recyclable catalysts will be a major research goal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.